6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromeno-pyrrole core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno-pyrrole core and subsequent functionalizationIndustrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and propyl positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives, which share structural similarities but differ in their functional groups. These differences can lead to variations in biological activity and chemical reactivity. Some similar compounds are:
- 2-Methoxy-6-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol
- Indole derivatives with similar pharmacophores.
Properties
Molecular Formula |
C28H32N2O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O6/c1-18(2)35-21-7-4-6-19(16-21)25-24-26(31)22-9-8-20(33-3)17-23(22)36-27(24)28(32)30(25)11-5-10-29-12-14-34-15-13-29/h4,6-9,16-18,25H,5,10-15H2,1-3H3 |
InChI Key |
CUYXWVLGJKKEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
Origin of Product |
United States |
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